molecular formula C14H20FNO B11180136 2-ethyl-N-(3-fluorophenyl)hexanamide

2-ethyl-N-(3-fluorophenyl)hexanamide

Cat. No.: B11180136
M. Wt: 237.31 g/mol
InChI Key: GXVIBTMJJBMWBO-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-fluorophenyl)hexanamide is an organic compound with the molecular formula C14H20FNO. It is a member of the hexanamide family, characterized by the presence of a hexanamide backbone with an ethyl group at the second position and a fluorophenyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-fluorophenyl)hexanamide typically involves the reaction of 3-fluoroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-fluorophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-fluorophenyl)hexanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial activity. Further research is needed to elucidate the precise molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(3-fluorophenyl)hexanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacological properties compared to its analogs .

Properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

2-ethyl-N-(3-fluorophenyl)hexanamide

InChI

InChI=1S/C14H20FNO/c1-3-5-7-11(4-2)14(17)16-13-9-6-8-12(15)10-13/h6,8-11H,3-5,7H2,1-2H3,(H,16,17)

InChI Key

GXVIBTMJJBMWBO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

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